molecular formula C6H10O3 B1581321 Methyl 2-oxopentanoate CAS No. 6376-59-6

Methyl 2-oxopentanoate

Cat. No. B1581321
CAS RN: 6376-59-6
M. Wt: 130.14 g/mol
InChI Key: MBNLVYPIKSWXCT-UHFFFAOYSA-N
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Description

Methyl 2-oxopentanoate, also known as 4-Methyl-2-oxopentanoic acid, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .


Molecular Structure Analysis

The molecular formula of Methyl 2-oxopentanoate is C6H9O3 . It is a 2-oxo monocarboxylic acid anion that is pentanoic acid (valeric acid) substituted with a keto group at C-2 and a methyl group at C-4 .


Chemical Reactions Analysis

Methyl 2-oxopentanoate is involved in various chemical reactions. For instance, it participates in the reaction RHEA:54360, where 4-methyl-2-oxopentanoate and H+ react to form 3-methylbutanal and CO2 .

Scientific Research Applications

Specific Scientific Field

Chemical Engineering and Green Chemistry

Summary of the Application

Methyl 2-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Methods of Application or Experimental Procedures

The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base .

Results or Outcomes

Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

2. Synthesis of Japanese Sake Flavor

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

Methyl 2-oxopentanoate contributes to a fruity flavor in Japanese sake. The mold Aspergillus oryzae synthesizes leucate from leucine and then the yeast Saccharomyces cerevisiae produces ethyl leucate from leucate during sake fermentation .

Methods of Application or Experimental Procedures

The A. oryzae gene/cDNA encoding the enzyme involved in leucate synthesis was identified and expressed in E. coli and A. oryzae host cells . The purified recombinant enzyme belonged to a D-isomer-specific 2-hydroxyacid dehydrogenase family and it NADPH- or NADH-dependently reduced 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate with a preference for NADPH .

Results or Outcomes

An A. oryzae strain overexpressing the identified gene produced 125-fold more leucate than the wild-type strain . The strain overexpressing the enzyme produced 6.3-fold more ethyl leucate in the sake than the wild-type strain .

3. Thermophysical Property Data

Specific Scientific Field

Physical Chemistry and Thermodynamics

Summary of the Application

Methyl 2-oxopentanoate, also known as methyl pyruvate, is a compound with a variety of thermophysical properties that are critically evaluated and recommended by the NIST/TRC Web Thermo Tables (WTT) .

Methods of Application or Experimental Procedures

The WTT provides a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results or Outcomes

For methyl 2-oxopentanoate, WTT contains critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity, and thermal conductivity .

4. Membrane Science

Specific Scientific Field

Chemical Engineering and Membrane Science

Summary of the Application

Methyl 2-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .

Methods of Application or Experimental Procedures

Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 2-oxopentanoate as a green solvent .

Results or Outcomes

The application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents . Moreover, broad opportunities for this green solvent in membrane science were identified .

properties

IUPAC Name

methyl 2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNLVYPIKSWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349001
Record name Methyl 2-Oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxopentanoate

CAS RN

6376-59-6
Record name Methyl 2-Oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
VWM Van Hinsbergh, JH Veerkamp… - Biochemical …, 1979 - portlandpress.com
… Short-circuiting the oxidation route of 4-methyl-2-oxopentanoate (2oxoisocaproate) by … 4-methyl2-oxopentanoate by muscle mitochondria. The oxidation of 4-methyl-2-oxopentanoate in …
Number of citations: 41 portlandpress.com
JC Hutton, A Sener, WJ Malaisse - Biochemical Journal, 1979 - portlandpress.com
… Radioactively labelled 4-methyl-2-oxopentanoate was taken … Uptake of 4methyl-2-oxopentanoate did not appear to be … of [U-'4C]4-methyl-2-oxopentanoate by islet tissue. 4-Methyl-2-oxo…
Number of citations: 95 portlandpress.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… 3-methyl2-oxopentanoate or any read-across materials. The total systemic exposure to ethyl 3-methyl-2-oxopentanoate is … data on ethyl 3-methyl-2-oxopentanoate or any read-across …
M Shimizu, T Yamamoto, N Okabe, K Sakai… - Applied microbiology …, 2016 - Springer
Ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) contributes to a fruity flavor in Japanese sake. The mold Aspergillus oryzae synthesizes leucate from leucine and then the yeast …
Number of citations: 6 link.springer.com
RL Snowden, R Grenno, C Vial - Flavour and fragrance journal, 2005 - Wiley Online Library
… Ethyl-3-methyl-2-oxopentanoate (3), exhibiting a strong, fresh walnut, fruity odour, is of special interest, and its enantiomers were thus selectively synthesized from (L)-(+)-isoleucine [(+)-…
Number of citations: 8 onlinelibrary.wiley.com
P Schadewaldt, W Hummel, U Trautvetter, U Wendel - Clinica chimica acta, 1989 - Elsevier
… Plasma concentrations of 4-methyl-2-oxopentanoate … with 50 mnol4-methyl-2oxopentanoate or 0.2 ml plasma was spiked with 20 nmol4-methyl-2-oxopentanoate for enzymatic and …
Number of citations: 24 www.sciencedirect.com
P Schadewaldt, U Wendel, HW Hammen - Journal of Chromatography B …, 1996 - Elsevier
… It allows sensitive quantification of low R- in the presence of high S-3-methyl2-oxopentanoate concentrations… for the estimation of stable isotope enrichment in 3-methyl-2-oxopentanoate …
Number of citations: 7 www.sciencedirect.com
AG Causey, B Middleton, K Bartlett - Biochemical Journal, 1986 - portlandpress.com
… scribe here our validation of this technique and its application to the study of the regulation of 3-methyl-2oxopentanoate degradation. Some of the data described here have appeared in …
Number of citations: 23 portlandpress.com
JH Veerkamp, HTB Van Moerkerk… - International Journal of …, 1985 - Elsevier
… or ADP or with 1 mM 4-methyl-2oxopentanoate, 3-methyl-2-… the oxidation rates of 4-methyl-2-oxopentanoate by 52 + 6% … (n=3) on 4-methyl-2-oxopentanoate oxidation by muscle and …
Number of citations: 9 www.sciencedirect.com
JC Hutton, A Sener, WJ Malaisse - Biochemical journal, 1979 - portlandpress.com
… concentration of 4-methyl-2-oxopentanoate with a threshold … of 4-methyl-2-oxopentanoate concentration and exhibited a … [U-_4C]4-methyl-2oxopentanoate oxidation or amination, but …
Number of citations: 41 portlandpress.com

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